
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2F2O. It is a solid compound with a molecular weight of 299.93 g/mol. This compound is known for its unique structure, which includes two bromine atoms and two fluorine atoms attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone typically involves the bromination of 1-(2,5-difluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(2,5-difluorophenyl)ethanol.
Oxidation Reactions: It can be oxidized to form 2,5-difluorobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 2,2-diamino-1-(2,5-difluorophenyl)ethanone or 2,2-dithio-1-(2,5-difluorophenyl)ethanone.
Reduction Reactions: The major product is 1-(2,5-difluorophenyl)ethanol.
Oxidation Reactions: The major product is 2,5-difluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
2,2-Dibromo-1-(2,5-difluorophenyl)ethanone can be compared with other similar compounds such as:
2-Bromo-1-(2,5-difluorophenyl)ethanone: This compound has only one bromine atom and is less reactive in substitution reactions.
2,2-Dibromo-1-(3,5-difluorophenyl)ethanone: This compound has a different fluorine substitution pattern, which affects its reactivity and properties.
2,2-Dibromo-1-(2,3-difluorophenyl)ethanone: The position of the fluorine atoms influences the compound’s chemical behavior and applications.
Eigenschaften
Molekularformel |
C8H4Br2F2O |
|---|---|
Molekulargewicht |
313.92 g/mol |
IUPAC-Name |
2,2-dibromo-1-(2,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-8(10)7(13)5-3-4(11)1-2-6(5)12/h1-3,8H |
InChI-Schlüssel |
GNXQYGDOCATBIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(=O)C(Br)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


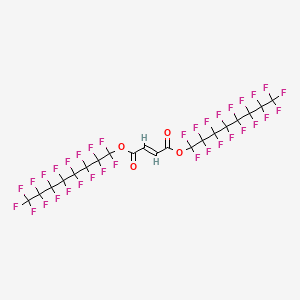

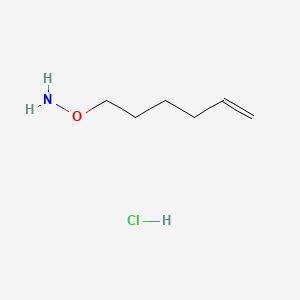
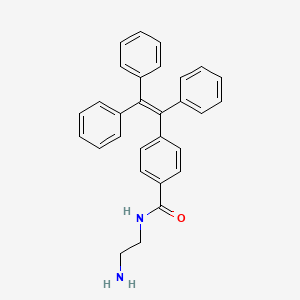
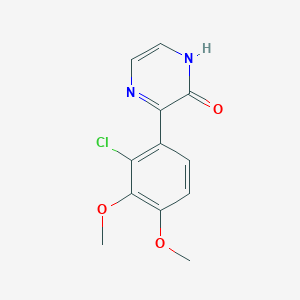




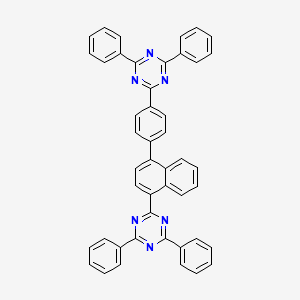

![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)

![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
